4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
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Overview
Description
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine is a compound with a molecular formula of C17H27NO3 and a molecular weight of 293.40118 g/mol . This compound features a cyclohexane ring substituted with a methyl group and an amine group, which is further connected to a 3,4,5-trimethoxyphenylmethyl moiety. The presence of the trimethoxyphenyl group is significant due to its versatile pharmacophore properties, making the compound potentially valuable in various biomedical applications .
Preparation Methods
The synthesis of 4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenylmethyl intermediate: This can be achieved through the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Reductive amination: The intermediate is then subjected to reductive amination with 4-methylcyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired amine.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amine group to an amine or the methoxy groups to hydroxyl groups.
Scientific Research Applications
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, resulting in anti-cancer, anti-inflammatory, and anti-microbial effects.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine include:
Phenethylamine, 3,4,5-trimethoxy-α-methyl-:
Benzenethanamine, 3,4,5-trimethoxy-α-methyl-: This compound also contains the trimethoxyphenyl group and is structurally similar to phenethylamine derivatives.
Colchicine: A natural product that contains the trimethoxyphenyl group and is used as an anti-gout agent.
The uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring and the presence of the trimethoxyphenyl group, which imparts diverse biological activities.
Properties
IUPAC Name |
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-12-5-7-14(8-6-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h9-10,12,14,18H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCZMQCFSXEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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